molecular formula C12H12N2O2S B11359037 3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11359037
M. Wt: 248.30 g/mol
InChI Key: UURFXEUROXMKAN-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 3,5-dimethylphenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 3,5-Dimethylphenyl 1,2,3-thiadiazole-5-carboxylate
  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Comparison: Compared to these similar compounds, 3,5-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate exhibits unique structural features that may enhance its biological activity and specificity. The presence of the 3,5-dimethylphenyl group can influence the compound’s lipophilicity, stability, and interaction with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(3,5-dimethylphenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-7-4-8(2)6-10(5-7)16-12(15)11-9(3)13-14-17-11/h4-6H,1-3H3

InChI Key

UURFXEUROXMKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=C(N=NS2)C)C

Origin of Product

United States

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